6-methyl-2H-1,2,4-triazin-5-one
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Overview
Description
The compound identified as “6-methyl-2H-1,2,4-triazin-5-one” is a chemical entity with a unique structure and properties. It is utilized in various scientific and industrial applications due to its distinct chemical characteristics. This article will delve into the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-methyl-2H-1,2,4-triazin-5-one” involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as alkylation, acylation, or condensation. These reactions are often catalyzed by acids, bases, or metal catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and improved safety. The final product is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
“6-methyl-2H-1,2,4-triazin-5-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield an oxidized derivative, while reduction may produce a reduced form of the compound.
Scientific Research Applications
“6-methyl-2H-1,2,4-triazin-5-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: “this compound” is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of “6-methyl-2H-1,2,4-triazin-5-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “6-methyl-2H-1,2,4-triazin-5-one” include those with analogous structures or functional groups. Examples may include other alkylated or acylated derivatives, which share similar chemical properties and reactivity.
Uniqueness
What sets “this compound” apart from its similar compounds is its unique combination of functional groups and molecular structure, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-methyl-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3-4(8)5-2-6-7-3/h2H,1H3,(H,5,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWZJMKDSKSWMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC=NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC=NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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